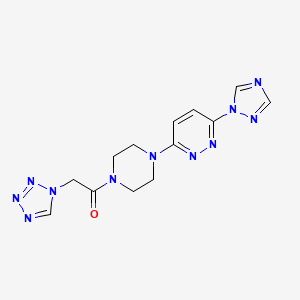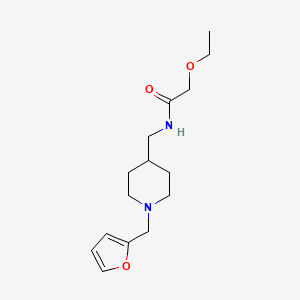
2-Phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
- Research has shown that compounds bearing the 1,3,4-oxadiazole moiety, like the one , have been synthesized and analyzed for their structural properties. These compounds are known for their biological activities, making them an attractive class for researchers. The synthesis involves multiple steps, starting from precursors like benzenesulfonyl chloride and ethyl isonipecotate, leading to various N-substituted derivatives. The structures of these synthesized compounds are elucidated through modern spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry (H. Khalid et al., 2016).
Biological Evaluation
- The antimicrobial activity of synthesized derivatives has been a subject of investigation, where compounds have shown moderate to significant activity against both Gram-negative and Gram-positive bacteria. This indicates the potential of such compounds in developing new antimicrobial agents (H. Khalid et al., 2016).
- Another study focused on the antioxidant activity of 1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, revealing that certain compounds exhibited significant radical scavenging activities. This highlights the potential of these derivatives in oxidative stress-related therapeutic applications (L. Mallesha et al., 2014).
Molecular Targeting and Apoptosis Induction
- A novel apoptosis inducer identified through high-throughput screening, with a structure related to 1,2,4-oxadiazole, demonstrated activity against breast and colorectal cancer cell lines. This compound, through inducing apoptosis and cell cycle arrest, signifies the role of such derivatives in cancer therapy. The study also emphasized structure-activity relationships, leading to the discovery of compounds with in vivo activity in tumor models (Han-Zhong Zhang et al., 2005).
Chemical Characterization and Material Science Applications
- The structural and optical properties of 1,3,4-oxadiazole derivatives, including those with the imidazole unit, have been synthesized and analyzed. These studies provide insights into the absorbance, fluorescence spectra, and thermal stability of such compounds, indicating their potential in material science applications (Yuncheng Yan et al., 2010).
Propiedades
IUPAC Name |
2-phenyl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-2-14(12-6-4-3-5-7-12)16(25)24-10-8-13(9-11-24)15-22-23-17(26-15)18(19,20)21/h3-7,13-14H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUXJPLJKTXUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2712516.png)
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2712517.png)
![N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712519.png)
![(E)-methyl 5-methyl-2-(4-nitrobenzylidene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2712521.png)



![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B2712526.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2712527.png)

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid](/img/structure/B2712533.png)
![6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2712534.png)
![3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2712535.png)
![2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B2712537.png)